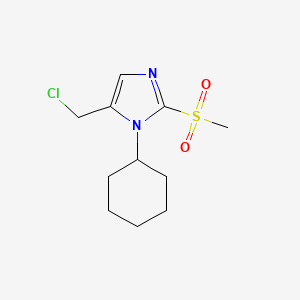

5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a chloromethyl group, a cyclohexyl group, and a methanesulfonyl group attached to the imidazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-cyclohexyl-2-methanesulfonyl-1H-imidazole with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid catalyst like hydrochloric acid can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of the imidazole ring or other functional groups can lead to different derivatives with altered properties.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups .

Aplicaciones Científicas De Investigación

Chemistry

5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole serves as a versatile building block in organic synthesis. It can be utilized in:

- Substitution Reactions : The chloromethyl group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : The compound can be oxidized to introduce additional functional groups or reduced to create different derivatives with altered properties .

Biology

In biological research, this compound is valuable for studying:

- Enzyme Inhibition : It can act as an inhibitor for specific enzymes, aiding in the understanding of enzyme kinetics and mechanisms.

- Protein-Ligand Interactions : Its ability to form covalent bonds with nucleophilic sites on proteins makes it useful for probing protein functions and interactions .

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials that require specific functional properties. Its application extends to the development of new materials with tailored characteristics suitable for various technological advancements .

Case Study 1: Enzyme Inhibition Studies

A study conducted on the enzyme carbonic anhydrase demonstrated that derivatives of this compound exhibited significant inhibitory effects. The mechanism involved covalent modification of the enzyme's active site, leading to a decrease in catalytic activity. This highlights its potential use in drug development targeting similar enzymes .

Case Study 2: Organic Synthesis Applications

In organic synthesis, researchers have successfully employed this compound to synthesize complex molecules through its unique reactivity profile. For example, it has been used as a precursor in synthesizing various biologically active imidazole derivatives, showcasing its utility as a building block in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of 5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methanesulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules .

Comparación Con Compuestos Similares

Similar Compounds

5-(Chloromethyl)furfural (CMF): A related compound with a furan ring instead of an imidazole ring.

5-(Hydroxymethyl)furfural (HMF): Another furan derivative with a hydroxymethyl group.

Uniqueness

5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole is unique due to its combination of functional groups and the imidazole ring structureThe presence of the cyclohexyl group also adds to its uniqueness by influencing its steric and electronic properties .

Actividad Biológica

5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors, such as 1-cyclohexyl-2-methanesulfonyl-1H-imidazole, with chloromethylating agents like chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst (e.g., hydrochloric acid) to yield the desired compound.

Key Synthetic Route

- Reactants : 1-Cyclohexyl-2-methanesulfonyl-1H-imidazole + Chloromethylating agent

- Catalyst : Strong acid (e.g., HCl)

- Conditions : Controlled temperature and atmosphere

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, resulting in inhibition or modification of their activity. The methanesulfonyl group enhances solubility and reactivity, facilitating interactions with biological molecules.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have shown activity against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 30 µg/mL |

| Bacillus subtilis | 25 µg/mL |

| Pseudomonas aeruginosa | 35 µg/mL |

These results indicate that the compound exhibits moderate to strong antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition capabilities. It shows potential as an inhibitor for various enzymes, including urease and acetylcholinesterase. The inhibition mechanism involves the formation of covalent bonds with active site residues, leading to decreased enzymatic activity .

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial effects of imidazole derivatives, including this compound, demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods to assess efficacy, revealing that compounds with similar structures exhibited varying degrees of antibacterial potency .

Case Study 2: Enzyme Interaction

Research involving docking studies has elucidated the interaction patterns between this compound and target enzymes. The binding affinity was assessed using molecular docking simulations, which indicated that the chloromethyl group plays a crucial role in enhancing binding interactions with nucleophilic residues in enzyme active sites .

Propiedades

IUPAC Name |

5-(chloromethyl)-1-cyclohexyl-2-methylsulfonylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2O2S/c1-17(15,16)11-13-8-10(7-12)14(11)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCPWTSQCTVISK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(N1C2CCCCC2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.